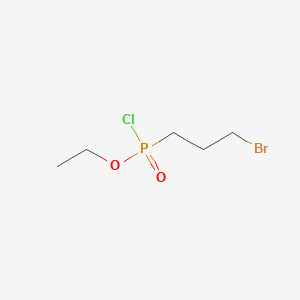![molecular formula C29H46N2O B14632926 Pyrimidine, 2-[4-(dodecyloxy)phenyl]-5-heptyl- CAS No. 57202-43-4](/img/structure/B14632926.png)
Pyrimidine, 2-[4-(dodecyloxy)phenyl]-5-heptyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 2-[4-(dodecyloxy)phenyl]-5-heptyl-: is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine derivatives typically involves the cyclization of β-dicarbonyl compounds with N–C–N compounds. For this specific compound, the synthesis might involve the reaction of a suitable dodecyloxyphenyl-substituted β-dicarbonyl compound with an appropriate heptyl-substituted amidine . The reaction conditions often include the use of catalysts such as ZnCl₂ or CuI and solvents like acetonitrile or THF .
Industrial Production Methods: Industrial production of pyrimidine derivatives often relies on scalable and efficient synthetic routes. Multicomponent reactions, such as the Biginelli reaction, are commonly employed due to their simplicity and high yield . The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Pyrimidine derivatives can undergo various chemical reactions, including:
Oxidation: Pyrimidine rings can be oxidized to form pyrimidinones.
Reduction: Reduction reactions can convert pyrimidines to dihydropyrimidines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrimidine can yield pyrimidinones, while substitution reactions can produce a wide range of substituted pyrimidines with varying biological activities .
Applications De Recherche Scientifique
Chemistry: Pyrimidine derivatives are widely used as building blocks in organic synthesis. They serve as intermediates in the synthesis of more complex molecules and are valuable in the development of new materials and catalysts .
Biology: In biological research, pyrimidine derivatives are studied for their interactions with nucleic acids and proteins. They are used as probes to investigate the structure and function of DNA and RNA .
Medicine: Pyrimidine derivatives have significant medicinal applications. They are key components of various antiviral, anticancer, and antibacterial drugs. Their ability to mimic natural nucleotides makes them valuable in the development of therapeutic agents .
Industry: In the industrial sector, pyrimidine derivatives are used in the production of agrochemicals, dyes, and polymers. Their diverse chemical properties make them suitable for a wide range of industrial applications .
Mécanisme D'action
The mechanism of action of pyrimidine derivatives often involves their interaction with biological macromolecules such as enzymes and nucleic acids. For instance, some pyrimidine derivatives inhibit protein kinases, which are essential for cell growth and differentiation . The molecular targets and pathways involved can vary depending on the specific structure of the pyrimidine derivative and its intended application.
Comparaison Avec Des Composés Similaires
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Comparison: Pyrimidine, 2-[4-(dodecyloxy)phenyl]-5-heptyl- stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrimidine derivatives, this compound may exhibit enhanced lipophilicity and membrane permeability due to the presence of the dodecyloxy and heptyl groups
Propriétés
Numéro CAS |
57202-43-4 |
|---|---|
Formule moléculaire |
C29H46N2O |
Poids moléculaire |
438.7 g/mol |
Nom IUPAC |
2-(4-dodecoxyphenyl)-5-heptylpyrimidine |
InChI |
InChI=1S/C29H46N2O/c1-3-5-7-9-10-11-12-13-15-17-23-32-28-21-19-27(20-22-28)29-30-24-26(25-31-29)18-16-14-8-6-4-2/h19-22,24-25H,3-18,23H2,1-2H3 |
Clé InChI |
HUYMDYSHXRSTLY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


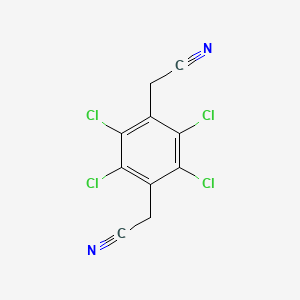
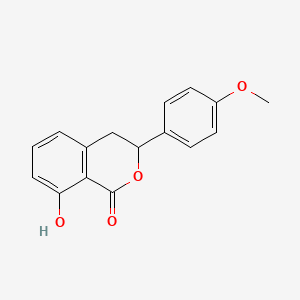

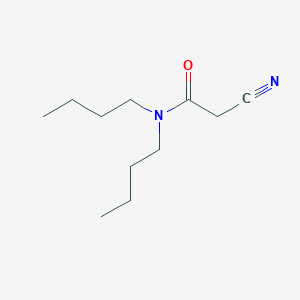
![N-[(2-Hydroxy-5-methylphenyl)methyl]glycine](/img/structure/B14632874.png)
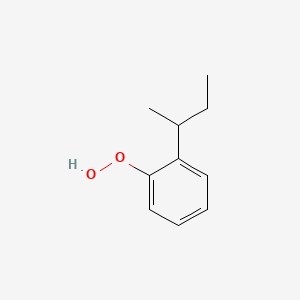


![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one](/img/structure/B14632893.png)


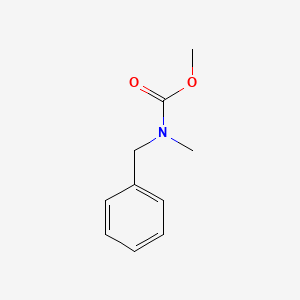
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene)](/img/structure/B14632936.png)
